7-bromo-2-methyl-1H-quinazolin-4-one
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Overview
Description
7-bromo-2-methyl-1H-quinazolin-4-one is a quinazolinone derivative, a class of compounds known for their diverse biological activities Quinazolinones are heterocyclic compounds containing a benzene ring fused with a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-bromo-2-methyl-1H-quinazolin-4-one typically involves the following steps:
Starting Materials: The synthesis begins with anthranilic acid and acetic anhydride.
Formation of Intermediate: Anthranilic acid reacts with acetic anhydride to form 2-methyl-4H-benzo[d][1,3]oxazin-4-one.
Bromination: The intermediate is then brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the 7th position.
Cyclization: The brominated intermediate undergoes cyclization to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include the use of continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
7-bromo-2-methyl-1H-quinazolin-4-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 7th position can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to form different derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles such as amines and thiols.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield 7-amino-2-methyl-1H-quinazolin-4-one, while oxidation can produce 7-bromo-2-methylquinazolin-4-one derivatives with additional functional groups.
Scientific Research Applications
7-bromo-2-methyl-1H-quinazolin-4-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinazolinone derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-bromo-2-methyl-1H-quinazolin-4-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit kinases involved in cell signaling pathways, thereby exerting anticancer effects. The exact molecular targets and pathways depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
2-methyl-1H-quinazolin-4-one: Lacks the bromine atom at the 7th position.
7-chloro-2-methyl-1H-quinazolin-4-one: Contains a chlorine atom instead of a bromine atom at the 7th position.
7-bromo-1H-quinazolin-4-one: Lacks the methyl group at the 2nd position.
Uniqueness
7-bromo-2-methyl-1H-quinazolin-4-one is unique due to the presence of both the bromine atom at the 7th position and the methyl group at the 2nd position. These substituents contribute to its distinct chemical properties and potential biological activities, making it a valuable compound for research and development.
Properties
IUPAC Name |
7-bromo-2-methyl-1H-quinazolin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O/c1-5-11-8-4-6(10)2-3-7(8)9(13)12-5/h2-4H,1H3,(H,11,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMVNWVONJDMTSH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=O)C2=C(N1)C=C(C=C2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=O)C2=C(N1)C=C(C=C2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.07 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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